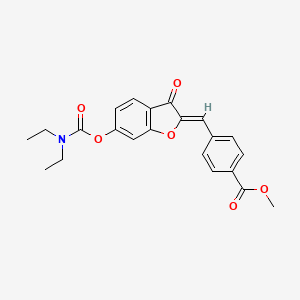![molecular formula C15H13F3N4O2S2 B2975830 N-{5-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}CYCLOPROPANECARBOXAMIDE CAS No. 604747-89-9](/img/structure/B2975830.png)
N-{5-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}CYCLOPROPANECARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}CYCLOPROPANECARBOXAMIDE is a complex organic compound featuring a trifluoromethyl group, a thiadiazole ring, and a cyclopropane carboxamide moiety
作用機序
Target of Action
The primary target of this compound is DNA, specifically within the minor groove . This interaction with DNA is likely to influence the transcription and translation processes, thereby affecting the protein synthesis within the cell.
Mode of Action
The compound interacts with its target, DNA, by binding within the minor groove . This binding is facilitated by the compound’s molecular structure, which allows it to fit within the minor groove of the DNA helix. The binding affinity of the compound to DNA is strong, with a binding constant (Kb) of 1 × 10^5 M^−1 .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with DNA. By binding to the minor groove of DNA, the compound can influence genetic expression . This can lead to changes in cellular function, potentially leading to various biological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}CYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The trifluoromethyl phenyl carbamoyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the cyclopropane carboxamide moiety through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and efficiency of the production process .
化学反応の分析
Types of Reactions
N-{5-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carboxamide moiety can produce alcohols .
科学的研究の応用
N-{5-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}CYCLOPROPANECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
類似化合物との比較
Similar Compounds
N-{5-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE: Similar structure but with an acetamide group instead of a cyclopropane carboxamide moiety.
N-{5-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}PROPIONAMIDE: Similar structure but with a propionamide group instead of a cyclopropane carboxamide moiety.
Uniqueness
The uniqueness of N-{5-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}CYCLOPROPANECARBOXAMIDE lies in its combination of a trifluoromethyl group, a thiadiazole ring, and a cyclopropane carboxamide moiety. This unique structure imparts specific chemical and biological properties that can be leveraged for various applications, making it a valuable compound for research and development .
特性
IUPAC Name |
N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2S2/c16-15(17,18)9-2-1-3-10(6-9)19-11(23)7-25-14-22-21-13(26-14)20-12(24)8-4-5-8/h1-3,6,8H,4-5,7H2,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIQYZLLGLWKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
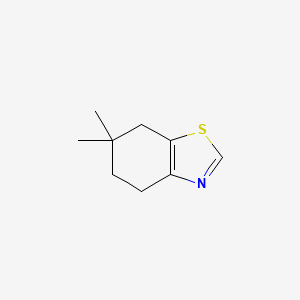
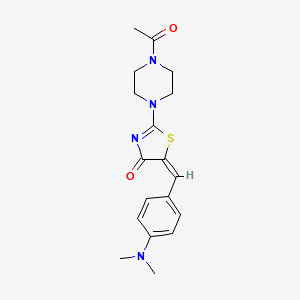
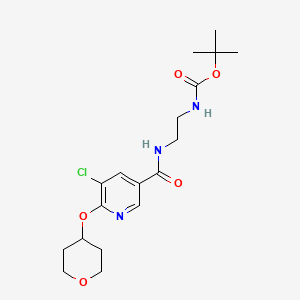

![2-[4-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)-1H-1,2,3-triazol-1-yl]pyrazine](/img/structure/B2975757.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2975758.png)
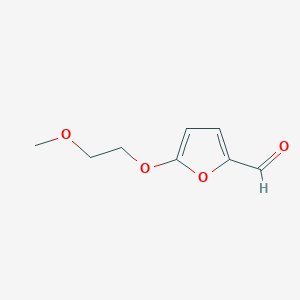
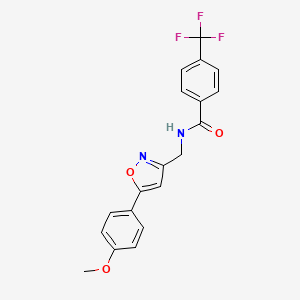

![1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2975763.png)
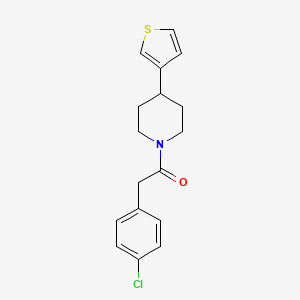
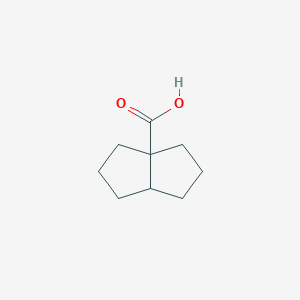
![2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2975768.png)
